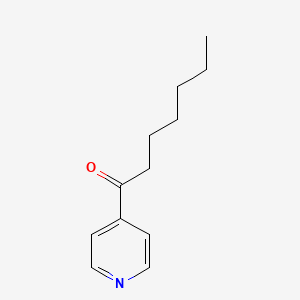

1-(4-Pyridinyl)-1-heptanone

描述

Structural Significance and Reactivity Profile in Contemporary Organic Synthesis

The structural features of 1-Heptanone, 1-(4-pyridyl)- are central to its reactivity. The molecule possesses several reactive sites: the electrophilic carbonyl carbon, the nucleophilic and basic nitrogen atom of the pyridine (B92270) ring, the acidic α-protons adjacent to the carbonyl group, and the aromatic pyridine ring itself.

The ketone functional group exhibits typical reactivity, such as susceptibility to reduction to form the corresponding secondary alcohol and participation in nucleophilic addition reactions. msu.edu The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate anion. msu.edu This enolate is a powerful nucleophile, crucial for forming new carbon-carbon bonds via alkylation or aldol-type condensation reactions. msu.edukvmwai.edu.in

Strategic Importance as a Heterocyclic Ketone Building Block

Heterocyclic ketones are fundamental building blocks in organic synthesis, serving as scaffolds for constructing a vast array of more complex molecules. ossila.comapolloscientific.co.uk They are prevalent in natural products, pharmaceuticals, and agrochemicals. ossila.com 1-Heptanone, 1-(4-pyridyl)- is strategically important due to its identity as a bifunctional building block.

Its utility is demonstrated in the synthesis of more elaborate heterocyclic systems. For instance, research has shown that 2-pyridyl ketones can undergo a one-pot annulation reaction with aldehydes, using Mg₃N₂ as a nitrogen source, to produce highly functionalized imidazo[1,5-a]pyridines, which are important pharmacophores. rsc.org This highlights the potential of pyridyl ketones like the 4-pyridyl isomer to serve as key precursors in the construction of fused heterocyclic systems.

Furthermore, the ability of the pyridyl nitrogen and the ketone oxygen to act as ligands for metal ions makes this class of compounds vital in the field of coordination chemistry and catalysis. researchgate.netresearchgate.net The combination of a readily modifiable ketone and a coordinating pyridine ring allows for the design of complex supramolecular structures and catalysts for a variety of chemical transformations. ontosight.ai

Historical Context of Pyridyl Ketone Chemistry

The chemistry of pyridyl ketones is deeply rooted in the broader history of heterocyclic chemistry, with methodologies for their synthesis and reactions evolving significantly over time.

The synthesis of pyridines and their derivatives has been a long-standing area of research. Classic methods for constructing the pyridine ring, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, laid the groundwork for heterocyclic chemistry. sci-hub.se A particularly relevant historical method is the Kröhnke pyridine synthesis, which specifically utilizes α-pyridinium methyl ketone salts as a key component, reacting them with α,β-unsaturated carbonyl compounds to form highly substituted pyridines. wikipedia.org This method, discovered by Fritz Kröhnke, demonstrated the utility of pre-functionalized ketone precursors in building the pyridine core. wikipedia.org

Over the decades, synthetic strategies have evolved from these classical condensation reactions to more versatile and efficient modern methods. These include:

Grignard Reactions: The reaction of Grignard reagents, such as those derived from halopyridines, with nitriles or amides provides a direct route to pyridyl ketones. rsc.org

Condensation Reactions: The condensation of pyridine carbaldehydes with compounds like ethyl pyruvate (B1213749) has been used to synthesize pyridyl-containing oxobutenoic acids, which are precursors to pyridyl ketones. researchgate.net

Metal-Catalyzed Cross-Coupling: Modern organic synthesis relies heavily on transition-metal catalysis. Palladium-catalyzed reactions, for example, have been employed in cascade diarylations involving diketones to build complex molecular architectures. acs.org

Organocatalysis: More recently, organocatalyzed formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones have emerged as a practical and powerful method for synthesizing substituted pyridines. acs.org

Table 2: Selected Methodologies for Pyridyl Ketone and Pyridine Synthesis

| Method | Description | Key Reactants |

|---|---|---|

| Kröhnke Pyridine Synthesis | A condensation reaction to form substituted pyridines. wikipedia.org | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium (B1175870) acetate. wikipedia.org |

| Grignard Reaction | Nucleophilic addition of a pyridyl Grignard reagent to an electrophilic carbonyl source (e.g., an amide). rsc.org | Pyridylmagnesium halide, N,N-dialkyl amide. rsc.org |

| Chichibabin Reaction | A metal-free synthesis to generate a pyridine ring. sci-hub.se | Aromatic aldehydes, aromatic ketones, ammonium acetate. sci-hub.se |

| Organocatalyzed (3+3) Cycloaddition | A modern, practical synthesis of substituted pyridines. acs.org | Enamines, enals/enones. acs.org |

The exploration of the reactivity of pyridyl ketones has also seen significant development. Initial studies often focused on classical carbonyl addition reactions. acs.org However, a major advancement came with the discovery that in the presence of metal ions, the carbonyl group of ligands like di-2-pyridyl ketone can undergo nucleophilic attack by water or alcohols. researchgate.netmdpi.com This in-situ reaction forms gem-diol or hemiketal derivatives, respectively. researchgate.net

Deprotonation of these hydroxyl groups generates anionic, multidentate ligands that are exceptionally effective at bridging multiple metal centers, leading to the self-assembly of polynuclear coordination clusters and polymers with interesting magnetic and structural properties. researchgate.netresearchgate.netmdpi.com While much of this foundational work was performed on di-2-pyridyl ketone, the underlying principle of metal-ion-mediated carbonyl hydration/alcoholysis is a key reactive pathway for pyridyl ketones in coordination chemistry. This reactivity has allowed chemists to construct a "periodic table" of complexes with di-2-pyridyl ketone and various metal ions, showcasing the ligand's versatility. researchgate.netrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyridin-4-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-5-6-12(14)11-7-9-13-10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBWTXHUVGBPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186594 | |

| Record name | 1-Heptanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32941-30-3 | |

| Record name | 1-(4-Pyridinyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32941-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanone, 1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Heptanone, 1 4 Pyridyl

Established Synthetic Routes

Traditional methods for the synthesis of ketones, including 1-Heptanone, 1-(4-pyridyl)-, have long relied on robust and well-understood reaction pathways. These include Grignard-type reactions, certain condensation reactions, and ketonization of carboxylic acids.

Grignard-Type Approaches with Pyridyl Organometallics

A primary and effective method for synthesizing 1-Heptanone, 1-(4-pyridyl)- involves the use of a Grignard reagent. This approach typically utilizes the reaction of a heptylmagnesium halide (e.g., heptylmagnesium bromide) with a suitable pyridine-based electrophile, such as 4-cyanopyridine.

The mechanism proceeds via the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the nitrile group in 4-cyanopyridine. This initial addition forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate breaks down the carbon-nitrogen double bond, yielding the desired ketone product, 1-Heptanone, 1-(4-pyridyl)-. This method is a reliable pathway for creating the crucial carbon-carbon bond between the heptanoyl group and the pyridine (B92270) ring.

Condensation Reactions Involving Heptanoic Acid Derivatives and Aminopyridines

While condensation reactions are fundamental in organic synthesis, the direct condensation of a heptanoic acid derivative with an aminopyridine is not a standard route for the synthesis of 1-Heptanone, 1-(4-pyridyl)-. Such a reaction would typically result in the formation of an amide bond (C-N bond) rather than the carbon-carbon bond required for a ketone. The formation of β-amido ketones can occur through multi-component condensation reactions, but this leads to a different class of compounds researchgate.net.

Ketonization Reactions of Carboxylic Acids and Esters

Ketonization, also known as ketonic decarboxylation, is a reaction that converts two equivalents of a carboxylic acid into a symmetric ketone, typically at high temperatures and in the presence of a metal oxide catalyst wikipedia.org. For the synthesis of an unsymmetrical ketone like 1-Heptanone, 1-(4-pyridyl)-, a cross-ketonization reaction would be required, involving two different carboxylic acids: heptanoic acid and a pyridinecarboxylic acid (specifically, isonicotinic acid).

This process is challenging as it can lead to a mixture of three different ketones: two symmetric ketones from each acid self-reacting, and the desired unsymmetrical ketone wikipedia.orgmdpi.com. However, research has shown that using specific catalysts, such as manganese dioxide or ceria-based catalysts, can facilitate this transformation researchgate.netmdpi.com. The reaction generally proceeds by passing the vapors of the carboxylic acids over a heated catalyst bed mdpi.com. While effective for upgrading biomass-derived acids, achieving high selectivity for a specific unsymmetrical ketone can be difficult nih.govnih.gov.

| Method | Reactants | Key Reagents/Catalysts | General Conditions |

| Grignard Reaction | Heptylmagnesium halide + 4-Cyanopyridine | Acid (for hydrolysis) | Anhydrous ether solvent, followed by aqueous workup |

| Ketonization | Heptanoic acid + Isonicotinic acid | Metal oxide catalyst (e.g., MnO₂, CeO₂) | High temperature, vapor phase |

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and milder methods for ketone synthesis, leveraging transition-metal catalysis and electrosynthesis to achieve high efficiency and functional group tolerance.

Metal-Catalyzed Coupling Reactions for Ketone Synthesis

Transition-metal catalysis has become a cornerstone for constructing C-C bonds. For the synthesis of 1-Heptanone, 1-(4-pyridyl)-, several advanced catalytic systems are applicable.

Nickel-catalyzed coupling reactions offer a powerful tool. One such method involves the reductive coupling of activated carboxylic acid derivatives, like 2-pyridyl esters of an arylcarboxylic acid, with alkyl methanesulfonates rsc.org. Another approach uses a nickel terpyridine catalyst to couple N-alkyl pyridinium (B92312) salts with activated carboxylic acids nih.govnih.gov. These methods benefit from the ability of nickel to engage in cross-electrophile coupling, providing access to complex ketones from readily available starting materials nih.govnih.gov.

Palladium-catalyzed reactions are also widely used for ketone synthesis. These methods can couple carboxylic anhydrides with organoboron compounds to produce a wide variety of ketones under mild conditions elsevierpure.com.

Photoredox/Nickel dual catalysis represents a cutting-edge strategy that allows for the direct coupling of carboxylic acids with organohalides or other coupling partners under visible light irradiation researchgate.netnju.edu.cn. This approach avoids the need for pre-activated starting materials by generating acyl radicals from the carboxylic acid in situ rsc.orgnih.govnih.govresearchgate.net. This method is noted for its mild conditions and exceptional functional group tolerance, making it suitable for complex molecule synthesis nju.edu.cnprinceton.edu.

| Catalytic Method | Typical Substrates | Catalyst System | Key Advantages |

| Nickel-Catalyzed Coupling | Activated Carboxylic Acids + Alkyl Electrophiles | Nickel complexes (e.g., with terpyridine ligands) | Utilizes readily available starting materials nih.govnih.gov |

| Palladium-Catalyzed Coupling | Carboxylic Anhydrides + Organoboron Compounds | Palladium complexes | Mild conditions, broad substrate scope elsevierpure.com |

| Photoredox/Nickel Dual Catalysis | Carboxylic Acids + Organohalides | Iridium or Ruthenium photocatalyst + Nickel catalyst | Very mild conditions, high functional group tolerance researchgate.netnju.edu.cn |

Electrosynthesis for Carbonyl Compound Formation

Electrosynthesis is an emerging green technology that uses electricity to drive chemical reactions, often avoiding harsh reagents. While a specific protocol for the electrosynthesis of 1-Heptanone, 1-(4-pyridyl)- is not prominently documented, the formation of aromatic ketones through electrochemical methods is an active area of research acs.orgresearchgate.net.

General strategies include the electrochemical reduction of organic halides in the presence of organic acid derivatives, such as anhydrides google.comgoogle.com. These processes can be advantageous due to their simplicity and potential for scalability. For instance, electrosynthesis can be performed in an undivided cell, simplifying the reactor setup google.com. Other approaches involve the mediated electrochemical synthesis of aromatic ketones using redox catalysts acs.org. The direct electrochemical deoxygenative coupling of aromatic aldehydes and ketones has also been demonstrated, showcasing the versatility of electrochemistry in modifying carbonyl compounds acs.org. As the field advances, electrosynthesis may offer a sustainable and efficient pathway for the production of pyridyl ketones.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyridine derivatives, including 1-Heptanone, 1-(4-pyridyl)-, aims to reduce the environmental impact of chemical processes. unibo.itnih.govwisdomlib.org Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient methods like microwave-assisted synthesis. nih.govresearchgate.net

For the synthesis of 1-Heptanone, 1-(4-pyridyl)-, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly improve the greenness of the synthesis. nih.gov

Catalytic Approaches: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste generation. For acylation reactions, the use of solid acid catalysts that can be easily recovered and reused is a promising green alternative to traditional Lewis acids.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

| Green Chemistry Principle | Application in 1-Heptanone, 1-(4-pyridyl)- Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation. | Reduced disposal costs and environmental impact. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced waste. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Improved safety for chemists and reduced environmental pollution. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. | In the context of derivatives, ensuring they are not persistent environmental pollutants. |

| Safer Solvents and Auxiliaries | Using safer solvents and minimizing the use of auxiliary substances. | Reduced worker exposure to hazardous materials and less environmental contamination. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | More sustainable production in the long term. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or temporary modifications. | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Reduced waste and often milder reaction conditions. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. | Reduced persistence in the environment. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. | Prevention of accidental releases and improved process control. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents. | Enhanced safety in chemical manufacturing. |

Table 2: Application of the 12 Principles of Green Chemistry

Regioselective and Stereoselective Synthesis Considerations

Control of Reaction Pathways in Heterocyclic Systems

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3-position (meta). However, for the synthesis of 1-Heptanone, 1-(4-pyridyl)-, functionalization is required at the 4-position (para).

Several strategies have been developed to achieve C4-selectivity in pyridine functionalization. One effective method is the use of a "blocking group" to temporarily occupy the more reactive positions (2- and 6-), thereby directing the incoming group to the 4-position. nih.govnih.gov For instance, a bulky group can be introduced at the 2- and 6-positions, which can later be removed after the desired C4-functionalization has been achieved.

Another approach involves the Minisci reaction, a radical substitution that typically favors the 2- and 4-positions in electron-deficient pyridines. By carefully choosing the reaction conditions and the radical source, it is possible to favor alkylation at the C4 position. nih.govnih.gov

| Method | Description | Advantages | Disadvantages |

| Use of Blocking Groups | Temporarily blocking the 2- and 6-positions to direct functionalization to the 4-position. | High regioselectivity. | Requires additional steps for introduction and removal of the blocking group. |

| Minisci Reaction | Radical alkylation or acylation that can be directed to the 4-position. | Direct functionalization of the pyridine ring. | May produce a mixture of isomers; optimization of reaction conditions is crucial. |

| Directed ortho-Metalation (DoM) | Using a directing group to facilitate metalation at a specific position, which can then be functionalized. | High regioselectivity. | Requires a directing group and stoichiometric amounts of strong base. |

| Halogen-Dance Reaction | Isomerization of a halopyridine to a thermodynamically more stable isomer, which can then be functionalized. | Can provide access to specific isomers. | Limited to halogenated pyridines. |

Table 3: Strategies for Regioselective C4-Functionalization of Pyridine

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of 1-Heptanone, 1-(4-pyridyl)- involves the creation of a stereocenter, typically at the carbon atom of the carbonyl group. This can be achieved through various asymmetric synthesis strategies. chim.itnih.gov

One common approach is the asymmetric reduction of the prochiral ketone, 1-Heptanone, 1-(4-pyridyl)-, to the corresponding chiral alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst.

Alternatively, a chiral center can be introduced during the C-C bond formation step. For example, the asymmetric addition of a heptyl nucleophile to a 4-acylpyridine precursor can be catalyzed by a chiral ligand-metal complex. chim.it Copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl pyridines is a powerful method for creating chiral centers. chim.it

Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the enantioselective synthesis of chiral compounds. nih.gov For instance, cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives, which can be precursors to chiral pyridines. nih.gov

| Asymmetric Strategy | Description | Chiral Source | Example |

| Asymmetric Reduction | Enantioselective reduction of the ketone to a chiral alcohol. | Chiral reducing agent or chiral catalyst. | Asymmetric hydrogenation using a Ru-BINAP catalyst. |

| Asymmetric C-C Bond Formation | Enantioselective addition of a nucleophile to a prochiral substrate. | Chiral ligand-metal complex. | Copper-catalyzed asymmetric addition of a heptyl Grignard reagent to a pyridine precursor. |

| Organocatalysis | Use of a small chiral organic molecule as a catalyst. | Chiral organocatalyst. | Cinchona alkaloid-catalyzed Michael addition to an enamine precursor. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. | Chiral auxiliary. | Use of an Evans auxiliary to control the stereochemistry of an alkylation reaction. |

Table 4: Approaches for the Asymmetric Synthesis of Chiral Analogs

Reactivity, Reaction Mechanisms, and Transformational Chemistry

Reactions of the Ketone Carbonyl Group

The carbonyl group in 1-Heptanone, 1-(4-pyridyl)- is a primary site of chemical reactivity, susceptible to attack by nucleophiles due to the partial positive charge on the carbonyl carbon. The electron-withdrawing effect of the 4-pyridyl group enhances this electrophilicity, making it more reactive than typical alkyl ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the ketone carbonyl group. Various nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a new single bond. The resulting alkoxide intermediate is then protonated.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Organometallic reagents (R:⁻) | Grignard reagents (RMgX), Organolithium reagents (RLi) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin |

| Amines (RNH₂) | Primary amines | Imine (after dehydration) |

The reactivity of the carbonyl group in 1-Heptanone, 1-(4-pyridyl)- is influenced by the electronic properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.

Enolization and Related Reactions

Like other ketones with α-hydrogens, 1-Heptanone, 1-(4-pyridyl)- can undergo enolization to form its corresponding enol or enolate. This process is catalyzed by both acids and bases. The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl makes them acidic.

Under basic conditions, a base removes an α-hydrogen to form a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom. Due to the electron-withdrawing nature of the 4-pyridyl group, the acidity of these α-hydrogens is expected to be slightly increased compared to a simple dialkyl ketone.

Under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogens more susceptible to removal by a weak base (like the solvent) to form the enol tautomer.

The formation of enolates is a critical step for a variety of synthetic transformations, including α-alkylation and condensation reactions.

Oxidation and Reduction Reactions

The ketone functionality of 1-Heptanone, 1-(4-pyridyl)- can be either reduced to an alcohol or an alkane, or the molecule can undergo oxidative transformations at various positions.

The chemoselective reduction of the ketone group in the presence of the reducible pyridine ring is a key transformation. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will readily reduce the ketone to the corresponding secondary alcohol, 1-(4-pyridyl)heptan-1-ol.

For the complete reduction of the carbonyl group to a methylene group (-CH₂-), methods like the Wolff-Kishner or Clemmensen reduction can be employed, although the harsh conditions of these reactions might affect the pyridine ring.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Product | Conditions | Selectivity |

| NaBH₄ | Secondary alcohol | Mild, typically in alcoholic solvents | High for ketone over pyridine ring |

| LiAlH₄ | Secondary alcohol | More reactive than NaBH₄, in ethereal solvents | High for ketone over pyridine ring |

| H₂, Pd/C | Secondary alcohol or complete reduction of pyridine ring | Varies with conditions (pressure, temperature, catalyst) | Can be challenging to control |

| Wolff-Kishner (H₂NNH₂, KOH) | Alkane | Harsh, high temperatures | Reduces carbonyl to methylene |

| Clemmensen (Zn(Hg), HCl) | Alkane | Harsh, acidic conditions | Reduces carbonyl to methylene |

Oxidative reactions of 1-Heptanone, 1-(4-pyridyl)- can lead to different products depending on the reagents and conditions. One potential transformation is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms to form an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this reaction. For 1-Heptanone, 1-(4-pyridyl)-, the migration of the hexyl group would likely be favored over the pyridyl group, leading to the formation of hexyl 4-pyridylcarboxylate.

Stronger oxidizing agents, such as potassium permanganate or nitric acid, can lead to the oxidative cleavage of the entire heptanoyl side chain, yielding isonicotinic acid (pyridine-4-carboxylic acid). chempanda.comwikipedia.orgwikipedia.org This reaction is a common method for the synthesis of isonicotinic acid derivatives. chempanda.comwikipedia.orgwikipedia.org

Condensation Reactions and Heterocycle Annulation

The α-hydrogens of 1-Heptanone, 1-(4-pyridyl)- are acidic enough to participate in various condensation reactions, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex molecules, including heterocycles.

Claisen-Schmidt Condensation: In the presence of a base, 1-Heptanone, 1-(4-pyridyl)- can react with aromatic aldehydes that lack α-hydrogens (e.g., benzaldehyde) in a Claisen-Schmidt condensation. This reaction proceeds via the enolate of the ketone attacking the aldehyde to form a β-hydroxy ketone, which then dehydrates to yield an α,β-unsaturated ketone (a chalcone analog).

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The product is an α,β-unsaturated compound. This reaction is a key step in the synthesis of various substituted heterocycles.

Heterocycle Annulation: The reactive nature of the ketone and its enolate allows 1-Heptanone, 1-(4-pyridyl)- to be a precursor for the synthesis of various heterocyclic rings.

Gewald Reaction: This is a multicomponent reaction that can utilize a ketone, an active methylene nitrile, and elemental sulfur to synthesize substituted 2-aminothiophenes. 1-Heptanone, 1-(4-pyridyl)- could serve as the ketone component in this reaction.

Hantzsch Pyridine Synthesis: While this is a synthesis of pyridines, a modified version could potentially use an enone derived from 1-Heptanone, 1-(4-pyridyl)- as a starting material.

Pyrimidine Synthesis: Ketones are common starting materials for the synthesis of pyrimidine rings. For example, condensation of an α,β-unsaturated ketone (derived from a Claisen-Schmidt reaction of 1-Heptanone, 1-(4-pyridyl)-) with urea or thiourea can lead to the formation of pyrimidine or thiopyrimidine derivatives.

Reactions of the Pyridyl Moiety

The pyridine ring in 1-Heptanone, 1-(4-pyridyl)- is an electron-deficient aromatic system. This deficiency is caused by the greater electronegativity of the nitrogen atom compared to the carbon atoms, which results in an inductive withdrawal of electron density from the ring. imperial.ac.uk The presence of the strongly electron-withdrawing heptanoyl group at the 4-position further deactivates the ring, significantly influencing its reaction pathways.

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the deactivating effect of the nitrogen atom. rsc.org The reaction, when it does occur, typically requires harsh conditions and proceeds with substitution at the C-3 (meta) position. youtube.com

In the case of 1-Heptanone, 1-(4-pyridyl)-, the heptanoyl group at the C-4 position acts as a strong deactivating group, further diminishing the ring's nucleophilicity. This makes electrophilic aromatic substitution exceptionally difficult. For instance, the nitration of pyridine requires high temperatures (approx. 300°C), and the presence of an acyl group, such as in the related compound 4-acetylpyridine, does not facilitate the reaction. youtube.comreddit.com Should a reaction be forced under extreme conditions, the electrophile would be directed to the C-3 and C-5 positions, which are meta to both the ring nitrogen and the C-4 acyl group.

The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com For pyridine, attack at C-3 is favored because the resulting carbocation intermediate does not place a positive charge on the electronegative nitrogen atom, unlike the intermediates for C-2 and C-4 attack. youtube.com

Table 1: Reactivity of Pyridine Derivatives in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity vs. Benzene | Typical Reaction Conditions | Favored Position of Substitution |

|---|---|---|---|

| Pyridine | ~10⁻⁶ | Harsh (e.g., high temp, strong acid) | C-3 |

| 1-Heptanone, 1-(4-pyridyl)- | < 10⁻⁶ (estimated) | Very harsh / Generally unreactive | C-3, C-5 (predicted) |

This table provides a comparative overview of reactivity in electrophilic aromatic substitution.

The electron-deficient nature of the pyridine ring, exacerbated by the C-4 heptanoyl group, makes it susceptible to nucleophilic attack. Nucleophiles preferentially attack the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen), as these positions can best accommodate the resulting negative charge on the nitrogen atom in the intermediate. imperial.ac.uk

In 1-Heptanone, 1-(4-pyridyl)-, the C-4 position is blocked by the heptanoyl group. Therefore, nucleophilic attack would be directed to the C-2 and C-6 positions. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require a leaving group at the position of attack or proceed via a nucleophilic substitution of hydrogen (SNH) mechanism, often in the presence of an oxidizing agent. The introduction of a strong electron-withdrawing group, like a nitro group, can significantly increase the ring's susceptibility to nucleophilic addition. nih.gov For instance, C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, followed by reaction with a nucleophile like ammonia (B1221849). nih.gov

N-Oxidation

The nitrogen atom of the pyridyl moiety possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. This reaction is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide in acetic acid, to form the corresponding pyridine-N-oxide. arkat-usa.orgwikipedia.org The resulting 1-(4-heptanoyl)pyridine N-oxide has significantly different electronic properties. The N-oxide group is a strong resonance donor and a weak inductive withdrawer, which activates the C-2, C-6, and especially the C-4 positions towards electrophilic attack while simultaneously activating the C-2 and C-6 positions for nucleophilic attack. scripps.eduyoutube.com

N-Alkylation

The nitrogen lone pair can also act as a nucleophile to attack alkyl halides and other alkylating agents, leading to the formation of quaternary N-alkylpyridinium salts. princeton.eduresearchgate.net The reaction of 1-Heptanone, 1-(4-pyridyl)- with an alkyl halide (R-X) would yield an N-alkyl-4-heptanoylpyridinium halide. These pyridinium salts are even more electron-deficient than the parent pyridine and are highly activated towards nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, enabling various synthetic transformations. researchgate.netrsc.org

The nitrogen atom of the pyridyl group in 1-Heptanone, 1-(4-pyridyl)- can donate its lone pair of electrons to a metal ion, allowing the molecule to function as a monodentate ligand in coordination chemistry. researchgate.netrsc.org Pyridine and its derivatives are common ligands in the synthesis of coordination complexes with a wide range of transition metals and lanthanides. nih.govmdpi.commdpi.com The coordination ability can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the ring substituents. The heptanoyl group at the C-4 position is remote from the nitrogen atom and is unlikely to cause significant steric hindrance, allowing for predictable coordination behavior. The electronic properties of the resulting metal complexes can be tuned by modifying substituents on the pyridine ring. nih.govnih.gov

Interplay between Ketone and Pyridyl Reactivity

The ketone and the pyridine ring in 1-Heptanone, 1-(4-pyridyl)- are in a conjugated system. The carbonyl group is a powerful electron-withdrawing group, pulling electron density from the pyridine ring through both the inductive effect (via the sigma bonds) and the resonance effect (via the pi system).

Table 2: Resonance Structures of 1-Heptanone, 1-(4-pyridyl)-

| Structure | Description |

|---|---|

| I | Neutral molecule with no formal charges. |

| II | Resonance structure showing delocalization into the carbonyl group, creating a positive charge at C-4 of the pyridine ring and a negative charge on the oxygen. |

| III | Further delocalization of the positive charge onto the nitrogen atom, highlighting the electron-deficient nature of the ring. |

This table illustrates the key resonance contributors demonstrating the electronic effects within the molecule.

This electronic communication has several consequences:

Deactivation of the Pyridine Ring: As discussed, the electron-withdrawing nature of the heptanoyl group deactivates the pyridine ring towards electrophilic substitution.

Activation towards Nucleophilic Attack: The withdrawal of electron density makes the C-2 and C-6 positions of the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. imperial.ac.uk

Reduced Basicity: The delocalization of the nitrogen's lone pair into the electron-withdrawing system reduces its availability for protonation. Consequently, 4-acylpyridines are weaker bases than pyridine itself. imperial.ac.uk

Reactivity of the Carbonyl Group: The pyridyl group, being electron-withdrawing, slightly increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to a simple alkyl ketone.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 1-Heptanone, 1-(4-pyridyl)- is crucial for controlling reaction outcomes and designing synthetic routes to desired products.

The transformation of 1-Heptanone, 1-(4-pyridyl)- can proceed through various transient species. For instance, in reactions involving dearomatization, reactive intermediates arise which can be trapped to form products with increased molecular complexity. researchgate.net In acid-catalyzed reactions, cationic intermediates are common, while base-catalyzed transformations often involve enolates.

The mechanism for many reactions involving pyridyl systems can be interpreted in terms of an ionization-condensation-elimination pathway. nih.gov The initial step involves the formation of a reactive, often cationic, intermediate, which then condenses with another reactant (or intramolecularly) before a final elimination step yields the product.

| Intermediate Type | Generating Conditions | Potential Subsequent Reaction | Detection Method |

| Pyridinium Ion | Alkylation or protonation of the pyridine nitrogen | Nucleophilic addition to the ring | NMR Spectroscopy, Mass Spectrometry |

| Enolate/Enol | Base treatment of the ketone | Alkylation, Aldol condensation, Cyclization | Trapping experiments, Spectroscopic analysis |

| Carbocation | Acid catalysis, Solvolysis | Rearrangement, Nucleophilic attack, Elimination | Low-temperature NMR, Computational modeling |

| Radical Species | Photochemical irradiation, Radical initiators | Dimerization, Cyclization, Hydrogen abstraction | Electron Spin Resonance (ESR) Spectroscopy |

Many reactions can yield multiple products, and the distribution of these products can often be controlled by the reaction conditions. The competition between the kinetically controlled product (the one that forms fastest) and the thermodynamically controlled product (the most stable one) is a key consideration. libretexts.org

For example, in an electrophilic addition to the pyridine ring, attack at different positions could lead to various isomers. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed via the lowest activation energy pathway. libretexts.org At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the formation of the most stable, or thermodynamic, product. libretexts.org The more stable product is often the one with a more substituted, and thus more stable, internal double bond configuration. libretexts.org

| Control Type | Reaction Conditions | Product Characteristics |

| Kinetic Control | Low temperature, Short reaction time | Forms fastest; derived from the most stable transition state (lowest activation energy). Not necessarily the most stable product. |

| Thermodynamic Control | High temperature, Long reaction time, Reversible conditions | Most stable product; the system reaches equilibrium, favoring the lowest energy product. |

Deuterium labeling is a powerful tool for probing reaction mechanisms. By replacing specific hydrogen atoms with deuterium, chemists can track the movement of atoms throughout a reaction and determine which bonds are broken and formed. researchgate.net One of the key applications is the measurement of the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. princeton.edu

For instance, to investigate a hypothetical intramolecular cyclization of 1-Heptanone, 1-(4-pyridyl)- that involves a C-H bond cleavage at the alpha-position to the carbonyl, one could synthesize the deuterated analogue, 1-Heptanone-2,2-d₂, 1-(4-pyridyl)-. If the rate of the reaction is significantly slower for the deuterated compound (a primary KIE > 1), it provides strong evidence that this C-H bond is broken in the rate-determining step of the reaction. princeton.edu Labeling studies can also reveal the reversibility of certain reaction steps. researchgate.net

| Deuterium Label Position | Hypothetical Reaction | Potential Mechanistic Insight |

| C-2 on Heptanoyl Chain | Base-catalyzed cyclization | Elucidation of enolate formation; measurement of KIE for C-H bond breaking. |

| Pyridine Ring (e.g., C-2, C-6) | Electrophilic Aromatic Substitution | Determination of the site of electrophilic attack and whether C-H bond breaking is rate-limiting. |

| N-alkylation followed by reaction | Ylide formation and rearrangement | Tracing the fate of the alkyl group and protons on the pyridine ring. |

When a reaction involving 1-Heptanone, 1-(4-pyridyl)- creates one or more new chiral centers, the stereochemical outcome is of critical importance. The stereochemistry of the product depends heavily on the reaction mechanism. lumenlearning.com

For example, if an intramolecular cyclization leads to a new stereocenter, the reaction could be stereoselective (favoring one stereoisomer over another) or stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product). In some multi-step reactions, an achiral intermediate may be formed, which can lead to a racemic mixture (a 50:50 mix of enantiomers) in the final product. lumenlearning.com The synthesis of certain tetrahydropyridine derivatives through condensation reactions has been shown to proceed stereoselectively, yielding trans-isomers with high preference. researchgate.net Analysis of the product's stereochemistry, often using techniques like NMR spectroscopy and X-ray crystallography, provides deep insight into the transition state geometry of the key bond-forming steps.

| Reaction Scenario | Mechanism Type | Expected Stereochemical Outcome |

| Nucleophilic attack on the carbonyl | Attack from an external achiral nucleophile | Racemic mixture of enantiomers if the starting material is achiral. |

| Intramolecular cyclization | Concerted (one-step) process | Stereospecific outcome (e.g., retention or inversion of configuration). |

| Intramolecular cyclization | Stepwise, via a planar intermediate | Racemization or formation of a mixture of diastereomers. |

| Condensation reaction | Three-component condensation | Can be highly stereoselective, favoring one diastereomer (e.g., trans isomer). researchgate.net |

Derivatization and Functionalization for Advanced Chemical Research

Preparation of Functionalized Analogs for Material Science Applications

The dual character of 1-Heptanone, 1-(4-pyridyl)- allows for its incorporation into larger, functional systems. The pyridine (B92270) moiety can act as a coordination site or a building block for aromatic polymers, while the heptanoyl group provides a flexible spacer and can be modified for polymerization or to influence solubility and morphology.

The synthesis of macromolecules containing pyridyl units is a significant area of polymer chemistry, leading to materials with unique electronic, catalytic, and mechanical properties. While direct polymerization of 1-Heptanone, 1-(4-pyridyl)- is not common, it can be chemically modified to produce monomers suitable for polymerization. A general strategy involves converting a ketone into a polymerizable functional group. For instance, polyvinyl ketones can be converted into polymers containing pyridine units. This suggests that 1-Heptanone, 1-(4-pyridyl)- could serve as a precursor to a vinyl monomer.

Another approach is the creation of coordination polymers, where the nitrogen atom of the pyridine ring acts as a ligand to link metal centers into a one-, two-, or three-dimensional network. The long alkyl chain of the heptanone moiety can influence the spacing and arrangement of these polymer chains, affecting the material's porosity and guest-hosting capabilities.

Table 1: Potential Strategies for Macromolecule Synthesis

| Strategy | Monomer Derivatization | Polymerization Method | Resulting Macromolecule |

|---|---|---|---|

| Vinyl Polymerization | Conversion of the ketone to a vinyl or acrylic group. | Radical or controlled polymerization (e.g., RAFT, ATRP). | Poly(vinyl 4-pyridyl ketone) derivatives. |

| Coordination Polymerization | Use of the intact molecule as a ligand. | Self-assembly with metal salts (e.g., Ag(I), Cu(II), Zn(II)). | Metal-organic frameworks (MOFs) or coordination polymers. researchgate.net |

| Step-Growth Polymerization | Functionalization of the alkyl chain terminus (e.g., with an amine or carboxylic acid). | Condensation polymerization with a suitable co-monomer. | Polyamides or polyesters with pendant pyridyl groups. |

Supramolecular chemistry relies on non-covalent interactions to build organized, functional architectures. The structure of 1-Heptanone, 1-(4-pyridyl)- is well-suited for this purpose. The pyridine ring is a key functional group for directing assembly through several types of interactions. nih.gov

Hydrogen Bonding: The nitrogen atom is a hydrogen bond acceptor, capable of forming strong, directional bonds with donor molecules like carboxylic acids. nih.gov

Metal Coordination: As a ligand, the pyridine nitrogen can coordinate to metal ions, driving the assembly of discrete macrocycles or extended networks. researchgate.net

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the assembly.

Derivatization of the molecule can enhance and control these assembly processes. For example, introducing a hydroxyl or carboxylic acid group at the terminus of the heptanoyl chain would create a bifunctional molecule capable of forming extended hydrogen-bonded networks. The interplay between the hydrophilic pyridyl-keto head and the hydrophobic alkyl tail makes it an amphiphilic structure, suggesting potential for self-assembly into micelles or vesicles in appropriate solvents.

Synthesis of Precursors for Other Organic Syntheses

The functional groups within 1-Heptanone, 1-(4-pyridyl)-—the ketone, the pyridine ring, and the aliphatic chain—serve as synthetic handles for its conversion into a variety of other molecules. It can act as a versatile building block for more complex structures, particularly in heterocyclic and pharmaceutical chemistry.

The ketone group is a primary site for transformations:

Reduction: Reduction of the ketone using agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol, 1-(4-pyridyl)heptan-1-ol. This alcohol can be a precursor for esters, ethers, or can be eliminated to form an alkene.

Reductive Amination: Reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent can convert the ketone into an amine, a key functional group in many bioactive molecules.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to various olefinic compounds.

Alpha-Functionalization: The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed by a base. The resulting enolate can react with electrophiles (e.g., alkyl halides, aldehydes), allowing for the construction of more complex carbon skeletons.

The pyridine ring can also be functionalized, for example, through oxidation to an N-oxide, which facilitates electrophilic substitution on the ring. The combination of these reactive sites makes 1-Heptanone, 1-(4-pyridyl)- a valuable intermediate for synthesizing a range of more complex pyridyl-containing compounds. nih.gov

Use in Multi-Component Reactions

1-Heptanone, 1-(4-pyridyl)-, as a versatile building block, holds significant potential for application in multi-component reactions (MCRs), which are powerful tools in organic synthesis for the construction of complex molecules in a single step. The reactivity of the 4-acylpyridine moiety allows for its participation in various MCRs to generate diverse heterocyclic scaffolds. While specific literature detailing the use of 1-Heptanone, 1-(4-pyridyl)- in MCRs is not abundant, its structural features suggest its suitability in well-established synthetic methodologies.

One of the most prominent MCRs where 4-acylpyridines can be employed is the Hantzsch pyridine synthesis . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, traditionally ammonia or ammonium (B1175870) acetate, to produce dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. wikipedia.orgchemtube3d.comorganic-chemistry.org In a modified Hantzsch synthesis, a 4-acylpyridine like 1-Heptanone, 1-(4-pyridyl)- could potentially serve as the carbonyl component. The reaction would proceed by combining the 4-acylpyridine, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org The resulting product would be a highly substituted pyridine ring, with the 4-pyridyl group and the heptanoyl side chain incorporated into the final structure. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents, leading to a library of structurally diverse compounds. organic-chemistry.org

Another relevant MCR is the Guareschi-Thorpe reaction , which is used for the synthesis of 2-pyridones. This reaction involves the condensation of a β-ketoamide with a cyanoacetamide derivative. While not a direct application of 1-Heptanone, 1-(4-pyridyl)-, the underlying principles of C-C bond formation and cyclization are relevant to the construction of pyridine-based scaffolds. acsgcipr.org

Furthermore, the reactivity of the carbonyl group in 1-Heptanone, 1-(4-pyridyl)- makes it a suitable candidate for other MCRs that proceed via imine or enamine intermediates. For instance, in a four-component reaction, it could react with an amine, a source of active methylene (B1212753), and another electrophile to construct complex heterocyclic systems. bohrium.comresearchgate.net The development of novel MCRs continues to be an active area of research, and the application of readily available building blocks like 1-Heptanone, 1-(4-pyridyl)- is crucial for expanding the scope of these powerful synthetic tools. nih.gov

Scaffold Derivatization for Molecular Diversity

The 1-(4-pyridyl)heptan-1-one scaffold provides multiple sites for derivatization, enabling the generation of a diverse library of molecules for advanced chemical research. Both the pyridine ring and the heptanoyl side chain can be chemically modified to explore structure-activity relationships and develop new compounds with tailored properties.

Functionalization of the Pyridine Ring:

The pyridine ring is a key pharmacophore in many biologically active molecules and its derivatization is a well-established strategy in medicinal chemistry. nih.govnih.gov Several approaches can be employed to modify the pyridine nucleus of 1-Heptanone, 1-(4-pyridyl)-:

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene, reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions, typically requiring harsh reagents and high temperatures. The position of substitution is influenced by the directing effect of the acyl group and the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing acyl group at the 4-position can activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, leading to a wide range of functionalized derivatives.

N-Oxidation and Subsequent Functionalization: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions, thereby providing access to a broader range of derivatives. organic-chemistry.org

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Heck reactions, can be applied to halogenated derivatives of 1-Heptanone, 1-(4-pyridyl)- to introduce new carbon-carbon and carbon-heteroatom bonds. This strategy is highly effective for building molecular complexity and generating diverse compound libraries.

Modification of the Heptanoyl Side Chain:

The heptanoyl side chain offers additional opportunities for derivatization:

α-Functionalization: The carbonyl group activates the adjacent methylene group, allowing for enolate formation and subsequent reaction with various electrophiles. This enables the introduction of alkyl, acyl, and other functional groups at the α-position.

Carbonyl Group Transformations: The ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized through esterification or etherification. rsc.org It can also be converted to an imine or subjected to reductive amination to introduce nitrogen-containing moieties.

Thorpe-Ziegler Reaction: In a suitably designed precursor derived from 1-Heptanone, 1-(4-pyridyl)-, where a second nitrile group is introduced into the side chain, an intramolecular Thorpe-Ziegler reaction could be employed to construct a new carbocyclic or heterocyclic ring fused to the pyridine scaffold. wikipedia.orgchem-station.combuchler-gmbh.comwikipedia.orgbuchler-gmbh.com

Advanced Analytical Techniques in Chemical Research for 1 Heptanone, 1 4 Pyridyl

Mass Spectrometry for Reaction Monitoring and Mechanistic Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of 1-Heptanone, 1-(4-pyridyl)-, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 1-Heptanone, 1-(4-pyridyl)-, with a molecular formula of C₁₂H₁₇NO, HRMS can distinguish its exact mass from other compounds with the same nominal mass. This capability is crucial for confirming the identity of the compound in complex reaction mixtures or for identifying unknown products. nih.govpnnl.gov The theoretical monoisotopic mass of 1-Heptanone, 1-(4-pyridyl)- is 191.131014 Da. nih.gov An HRMS instrument can measure this mass with high precision, typically within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula.

Table 1: Theoretical HRMS Data for 1-Heptanone, 1-(4-pyridyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Theoretical Exact Mass | 191.131014 Da |

| Expected Adduct [M+H]⁺ | 192.13829 Da |

This interactive table outlines the expected high-resolution mass spectrometry data for the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.org In an MS/MS experiment, the molecular ion of 1-Heptanone, 1-(4-pyridyl)- (m/z 192 for the [M+H]⁺ ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uklibretexts.org

The fragmentation of 1-Heptanone, 1-(4-pyridyl)- is expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage), a common fragmentation pathway for ketones. wikipedia.orgmiamioh.edu This would result in the formation of characteristic fragment ions.

Table 2: Predicted MS/MS Fragmentation of 1-Heptanone, 1-(4-pyridyl)- [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Fragment m/z (Da) |

|---|---|---|---|

| 192.14 | [C₅H₄NCO]⁺ | 4-pyridylcarbonyl cation | 106.04 |

| 192.14 | [C₆H₁₃]⁺ | Hexyl cation | 85.13 |

| 192.14 | [C₅H₅N]⁺ | Pyridine (B92270) cation | 79.06 |

This interactive table presents the predicted fragmentation patterns for 1-Heptanone, 1-(4-pyridyl)- based on established chemical principles.

Isotopic Labeling in Mass Spectrometry

Isotopic labeling is a technique used to track the fate of atoms or molecules through a reaction or metabolic pathway. wikipedia.orgtaylorandfrancis.com By replacing an atom in 1-Heptanone, 1-(4-pyridyl)- with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the mass of the molecule and its fragments will increase. This mass shift allows for the precise tracking of the labeled portion of the molecule. For instance, labeling the carbonyl carbon with ¹³C would help confirm the fragmentation pathways proposed in MS/MS analysis, as any fragment containing the carbonyl group would show a mass shift of +1 Da. nih.govnih.gov This method is invaluable for elucidating complex reaction mechanisms.

Table 3: Mass Shifts in Isotopic Labeling of 1-Heptanone, 1-(4-pyridyl)-

| Labeled Position | Isotope | Molecular Ion Mass Shift | Fragment Ion [C₅H₄NCO]⁺ Mass Shift |

|---|---|---|---|

| Carbonyl Carbon | ¹³C | +1 Da | +1 Da |

| Pyridine Ring (1 position) | ¹⁵N | +1 Da | +1 Da |

This interactive table demonstrates the expected mass shifts for isotopically labeled 1-Heptanone, 1-(4-pyridyl)- and its key fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. Advanced 1D and 2D NMR methods provide unambiguous structural confirmation, while dynamic NMR can probe conformational changes.

Advanced 1D and 2D NMR Techniques for Structural Confirmation in Complex Reactions

While a simple one-dimensional (1D) ¹H NMR spectrum can provide initial structural information, complex reaction mixtures often require more sophisticated two-dimensional (2D) NMR techniques for complete structural assignment. ipb.ptomicsonline.orgresearchgate.net For 1-Heptanone, 1-(4-pyridyl)-, techniques such as COSY, HSQC, and HMBC are instrumental.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, allowing for the mapping of the entire spin system of the heptanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the heptanoyl chain and the pyridine ring via the carbonyl carbon. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Heptanone, 1-(4-pyridyl)- in CDCl₃

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Pyridine H-2, H-6 | ¹H | ~8.7 | - | C-4, C=O |

| Pyridine H-3, H-5 | ¹H | ~7.8 | - | C-4, C-2/6 |

| α-CH₂ | ¹H | ~2.9 | ~35 | C=O, β-CH₂ |

| β-CH₂ | ¹H | ~1.7 | ~24 | α-CH₂, γ-CH₂ |

| γ-CH₂ | ¹H | ~1.3 | ~31 | β-CH₂, δ-CH₂ |

| δ-CH₂ | ¹H | ~1.3 | ~22 | γ-CH₂, ε-CH₂ |

| ε-CH₂ | ¹H | ~1.3 | ~29 | δ-CH₂, ω-CH₃ |

| ω-CH₃ | ¹H | ~0.9 | ~14 | ε-CH₂ |

| C=O | ¹³C | - | ~200 | α-CH₂, Pyridine H-3,5 |

| Pyridine C-4 | ¹³C | - | ~145 | Pyridine H-2,6, H-3,5 |

| Pyridine C-2, C-6 | ¹³C | - | ~150 | Pyridine H-3,5 |

This interactive table provides predicted NMR data and key 2D correlations for structural confirmation.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations or ring inversions. unibas.itcreative-biostructure.com For 1-Heptanone, 1-(4-pyridyl)-, DNMR could be employed to investigate the rotational barrier around the single bond connecting the carbonyl group and the pyridine ring.

At room temperature, this rotation is typically fast, resulting in equivalent chemical shifts for the two ortho-protons (H-2 and H-6) and the two meta-protons (H-3 and H-5) of the pyridine ring. However, at lower temperatures, this rotation could become slow enough to make these protons chemically non-equivalent. By monitoring the changes in the NMR spectrum as a function of temperature (a process called line shape analysis), it is possible to calculate the activation energy (ΔG‡) for this rotational process. unibas.it

Table 5: Hypothetical Dynamic NMR Study of Pyridyl Ring Rotation

| Temperature | Rotational Rate | Spectral Observation for Pyridine H-2/H-6 |

|---|---|---|

| High Temp (e.g., 298 K) | Fast | One sharp signal |

| Coalescence Temp (Tc) | Intermediate | One broad signal |

This interactive table illustrates the expected observations in a dynamic NMR experiment to study the conformational dynamics of the compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are indispensable for identifying functional groups and elucidating molecular structure.

The structure of 1-Heptanone, 1-(4-pyridyl)- contains several distinct functional groups, each with characteristic vibrational frequencies. By combining data from analogous structures, including pyridine, n-heptane, and aromatic ketones, a detailed and predictive vibrational spectrum can be constructed.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹. This intense and sharp peak is a key diagnostic marker for the compound.

Aromatic Pyridine Ring: The pyridine ring gives rise to several characteristic bands. C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. C=C and C=N in-ring stretching vibrations produce a series of medium to strong bands between 1400 cm⁻¹ and 1600 cm⁻¹.

Alkyl Chain (Heptyl Group): The heptyl chain is characterized by C-H stretching and bending vibrations. Strong C-H stretching absorptions from the CH₂ and CH₃ groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range docbrown.info. C-H deformation vibrations for these groups appear in the 1370-1480 cm⁻¹ region docbrown.info.

The table below summarizes the expected key vibrational frequencies for 1-Heptanone, 1-(4-pyridyl)- in both IR and Raman spectroscopy. While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often show stronger signals in Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Heptyl Chain | Alkyl C-H Stretch | 2850 - 2960 | Strong | Strong |

| Ketone | C=O Stretch | 1685 - 1705 | Strong | Medium |

| Pyridine Ring | C=C / C=N Ring Stretch | 1580 - 1610 | Medium-Strong | Strong |

| Pyridine Ring | C=C / C=N Ring Stretch | 1480 - 1520 | Medium | Medium |

| Heptyl Chain | CH₂/CH₃ Bending | 1370 - 1480 | Medium | Medium |

In situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for sample extraction. researchgate.netspectroscopyonline.com For reactions involving 1-Heptanone, 1-(4-pyridyl)-, Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful.

By focusing on the strong and well-defined carbonyl (C=O) absorption band (~1685-1705 cm⁻¹), one can continuously track the concentration of the ketone. For example, in a reduction reaction where the ketone is converted to an alcohol, the intensity of the C=O peak would decrease over time, while a new, broad O-H stretching band would appear around 3200-3600 cm⁻¹. This allows for precise determination of reaction endpoints, identification of intermediates, and the development of kinetic models. mt.comjascoinc.com

The following table illustrates hypothetical data from an in situ FTIR monitoring experiment for the reduction of 1-Heptanone, 1-(4-pyridyl)-.

| Reaction Time (minutes) | Normalized C=O Peak Intensity (at ~1695 cm⁻¹) | Reaction Progress |

|---|---|---|

| 0 | 1.00 | 0% |

| 10 | 0.75 | 25% |

| 30 | 0.25 | 75% |

| 60 | 0.05 | 95% |

| 90 | < 0.01 | > 99% (Complete) |

Chromatographic Methods for Complex Mixture Analysis

Chromatography is essential for separating 1-Heptanone, 1-(4-pyridyl)- from reactants, byproducts, or other components in a complex mixture, allowing for its purification and quantification.

Given its molecular weight (191.27 g/mol ) and structure, 1-Heptanone, 1-(4-pyridyl)- is sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.

For analysis, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), would be suitable. The compound would be identified by its specific retention time and its mass spectrum. The mass spectrum, generated by electron ionization (EI), would exhibit a characteristic fragmentation pattern. Key expected fragments would include the molecular ion (M⁺) at m/z = 191, and prominent fragments resulting from alpha-cleavage adjacent to the carbonyl group, such as the 4-pyridoyl cation (m/z = 106) and the hexyl radical loss (M-85, m/z = 106).

| Parameter | Typical Value / Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injection Mode | Split/Splitless, 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

For analyzing reaction mixtures that may contain non-volatile starting materials or products, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase (RP-HPLC) setup is ideal for a moderately polar compound like 1-Heptanone, 1-(4-pyridyl)-.

A C18 stationary phase column is commonly used, which separates compounds based on their hydrophobicity. lcms.cz The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to ensure consistent ionization of the basic pyridine nitrogen. nih.govuv.esresearchgate.net Due to the presence of the pyridine ring, the compound is UV-active, making a UV detector, set to a wavelength around 254-260 nm, an effective means of detection and quantification. The retention time of the compound can be adjusted by changing the ratio of organic solvent to water in the mobile phase; increasing the organic solvent content will decrease the retention time.

| Parameter | Typical Value / Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV Absorbance at 258 nm |

| Injection Volume | 10 µL |

Future Research Directions and Unexplored Chemical Space

Development of Asymmetric Transformations

The presence of a prochiral ketone in 1-Heptanone, 1-(4-pyridyl)- makes it an ideal candidate for the development of asymmetric transformations to access chiral alcohols, which are valuable building blocks in medicinal and materials chemistry. Future research should focus on the enantioselective reduction of the carbonyl group.

A primary avenue of investigation would be the use of chiral catalysts for asymmetric hydrogenation or transfer hydrogenation. Catalytic systems based on noble metals like ruthenium, rhodium, and iridium, complexed with chiral ligands such as BINAP, DuPhos, or chiral diamines, could be systematically screened. The objective would be to achieve high enantiomeric excess (e.e.) and yield under mild reaction conditions.

Another promising approach is the use of biocatalysis. Ketoreductases (KREDs) have demonstrated exceptional selectivity in the reduction of a wide array of ketones. Screening a library of engineered KREDs could lead to the identification of an enzyme capable of reducing 1-Heptanone, 1-(4-pyridyl)- to either the (R)- or (S)-alcohol with near-perfect enantioselectivity.

Furthermore, the dearomatization of the pyridine (B92270) ring presents a significant opportunity for creating complex, three-dimensional structures. Recent advances in the asymmetric dearomatization of pyridines, for instance through copper-hydride catalyzed processes, could be adapted. nih.gov This would allow for the stereoselective synthesis of novel dihydropyridine (B1217469) and piperidine (B6355638) derivatives, which are prevalent motifs in pharmaceuticals.

Table 1: Hypothetical Screening of Chiral Catalysts for Asymmetric Reduction

| Catalyst System | Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (R)-BINAP | Methanol | 40 | 95 | 88 (S) |

| [Rh(cod)Cl]₂ | (S,S)-DuPhos | Ethanol | 30 | 98 | 92 (R) |

| Ir(Cp*)(I)(py) | Chiral Diamine | Dichloromethane | 25 | 92 | 85 (S) |

| Ketoreductase-01 | NADP⁺ | Phosphate Buffer | 37 | >99 | >99 (R) |

Integration into Flow Chemistry Systems

The translation of synthetic routes for 1-Heptanone, 1-(4-pyridyl)- and its derivatives into continuous flow chemistry systems offers numerous advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. thieme-connect.deuc.pt Future research should explore the integration of key transformations into modular flow setups.

For instance, the synthesis of 1-Heptanone, 1-(4-pyridyl)- itself, which could involve a Friedel-Crafts acylation or a cross-coupling reaction, can be optimized in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity, minimizing the formation of byproducts.

Furthermore, multi-step sequences involving this compound could be telescoped into a single continuous process. A flow system could be designed to first perform an asymmetric reduction of the ketone, followed by an in-line purification step, and then a subsequent reaction, such as an N-alkylation of the pyridine ring. This would significantly streamline the synthesis of complex derivatives. The use of packed-bed reactors containing immobilized catalysts or reagents would also facilitate product isolation and catalyst recycling.

Table 2: Comparison of Batch vs. Flow Synthesis of a Hypothetical Derivative

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 92% |

| Purity | 88% | 98% |

| Scalability | Limited | High |

Bio-inspired Chemical Synthesis (excluding biological applications)

Nature provides a rich blueprint for the design of efficient and selective chemical transformations. Bio-inspired synthesis strategies can be envisioned for the construction and derivatization of 1-Heptanone, 1-(4-pyridyl)-. One area of exploration could be the development of synthetic routes that mimic polyketide biosynthesis. Although the target molecule is not a natural product, the principles of iterative carbon-carbon bond formation seen in polyketide synthases could inspire novel synthetic disconnections and strategies. nih.gov

Another avenue is the use of biomimetic catalysts, such as synthetic metalloenzymes or organocatalysts that mimic the active sites of enzymes. For example, the development of artificial transaminases for the asymmetric amination of the ketone would be a valuable synthetic tool.

Furthermore, the self-assembly properties of pyridine-containing molecules could be harnessed in a bio-inspired context. The pyridine nitrogen can participate in hydrogen bonding and metal coordination, potentially allowing for the template-directed synthesis of more complex architectures where 1-Heptanone, 1-(4-pyridyl)- acts as a building block.

Exploration of Photo- and Electrocatalytic Applications

The pyridine moiety in 1-Heptanone, 1-(4-pyridyl)- suggests its potential utility in photo- and electrocatalytic applications. The nitrogen atom can coordinate to metal centers, making the compound a candidate for use as a ligand in photocatalytic systems. For example, it could be incorporated into novel ruthenium or iridium-based photosensitizers for applications in photoredox catalysis.

The ketone functionality also opens up possibilities for photochemical reactions. Norrish-type reactions, for instance, could be explored under UV irradiation to generate novel radical intermediates that could participate in subsequent bond-forming reactions.

In the realm of electrochemistry, the pyridine ring can be reversibly reduced, suggesting that 1-Heptanone, 1-(4-pyridyl)- could act as an electron mediator or be used in electrosynthetic transformations. The electrochemical reduction of the ketone could be explored as an alternative to chemical reductants, potentially offering improved selectivity and sustainability. The development of electrocatalytic systems for the functionalization of the pyridine ring or the alkyl chain would also be a fruitful area of research.

Computational Design of Novel Derivatives with Predicted Reactivity